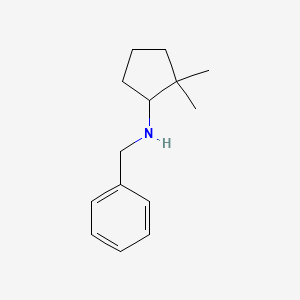
N-benzyl-2,2-dimethylcyclopentan-1-amine
Übersicht
Beschreibung
“N-benzyl-2,2-dimethylcyclopentan-1-amine” is a chemical compound with the molecular formula C14H21N . It is also known by the synonym "Benzenemethanamine, N-(2,2-dimethylcyclopentyl)-" .
Molecular Structure Analysis
“this compound” contains a total of 37 bonds, including 16 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 secondary amine (aliphatic) .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 203.32 . More detailed physical and chemical properties are not available in the retrieved information.Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Transformations
- N-benzyl-2,2-dimethylcyclopentan-1-amine is used in palladium-catalyzed carbonylative transformations of benzyl amines, as described by Li, Wang, and Wu (2018). This process can produce methyl 2-arylacetates from primary, secondary, and tertiary benzyl amines using palladium as a catalyst under additive-free conditions. This method is also applicable in the preparation of certain pharmaceuticals (Li, Wang, & Wu, 2018).
Probing Electrophilicity-Nucleophilicity Relations
- Dichiarante, Fagnoni, and Albini (2008) used N,N-Dimethyl-4-aminophenyl cation, a relative of this compound, as an electrophilic probe for determining the reactivity of nucleophiles. This study is crucial for understanding the reactivity and interaction of complex organic molecules (Dichiarante, Fagnoni, & Albini, 2008).
Benzylation Reactions and Organocatalysis
- The benzylation of alcohols can lead to the formation of amines like N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine, which can impact catalysis processes in chemical synthesis. Colgan, Müller‐Bunz, and McGarrigle (2016) explored this in the context of thiourea-catalyzed glycosylations (Colgan, Müller‐Bunz, & McGarrigle, 2016).
Iron-Catalyzed Direct Amination
- Yan, Feringa, and Barta (2016) demonstrated the use of a homogeneous iron complex for the synthesis of benzylamines, including secondary and tertiary amines, through direct coupling of benzyl alcohols. This methodology is important for sustainable and novel catalytic methodologies in pharmaceuticals (Yan, Feringa, & Barta, 2016).
Removal of N-Benzyl Protecting Group
- Zhou, Zhang, Xue, and Li (2019) summarized the progress in removing N-benzyl, a common protecting group in organic synthesis, highlighting its importance in drug and natural product research. The study covers various methods like reductive, oxidative, and acid-base debenzylation (Zhou, Zhang, Xue, & Li, 2019).
Applications in Catalytic Reductive Aminations
- Murugesan, Senthamarai, Chandrashekhar, Natte, Kamer, Beller, and Jagadeesh (2020) reviewed catalytic reductive aminations using molecular hydrogen. These reactions are key for synthesizing amines and pharmaceuticals, agrochemicals, and biomolecules, highlighting the significance of compounds like this compound (Murugesan et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-benzyl-2,2-dimethylcyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-14(2)10-6-9-13(14)15-11-12-7-4-3-5-8-12/h3-5,7-8,13,15H,6,9-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFXNOIEXLMEGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1NCC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


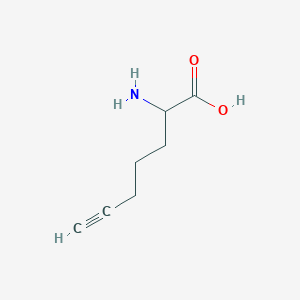
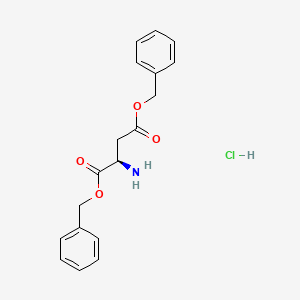

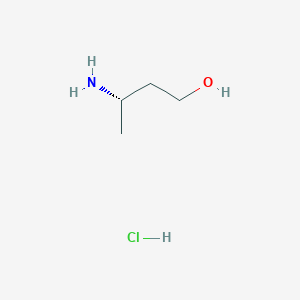

![7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1376009.png)
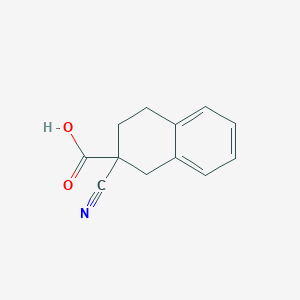



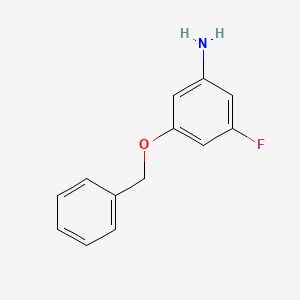
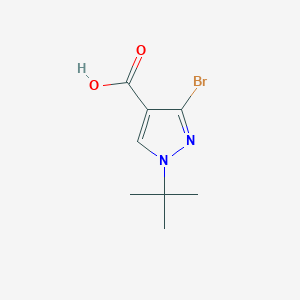
![3-Bromo-5-chlorothieno[3,2-b]pyridine](/img/structure/B1376020.png)
![Tert-butyl 2-chloro-4-morpholino-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B1376021.png)
